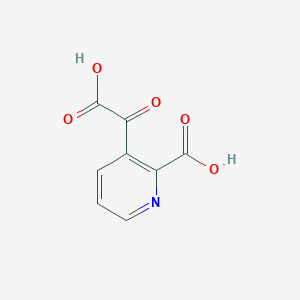
3-(Carboxycarbonyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxycarbonyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of picolinic acid, which is a pyridine with a carboxylic acid substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxycarbonyl)picolinic acid typically involves the oxidation of 2-methylpyridine. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
For large-scale industrial production, the method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures (around 480°C). This method is cost-effective and environmentally friendly, making it suitable for commercial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxycarbonyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of picolinic acid, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
3-(Carboxycarbonyl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Carboxycarbonyl)picolinic acid involves its ability to bind to zinc finger proteins (ZFPs). By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .
Comparison with Similar Compounds
3-(Carboxycarbonyl)picolinic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxyl group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): With the carboxyl group at the 4-position.
The uniqueness of this compound lies in its specific position of the carboxyl group, which imparts distinct chemical properties and biological activities compared to its isomers.
Properties
Molecular Formula |
C8H5NO5 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
3-oxalopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO5/c10-6(8(13)14)4-2-1-3-9-5(4)7(11)12/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
KZESTKDHUUMSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















